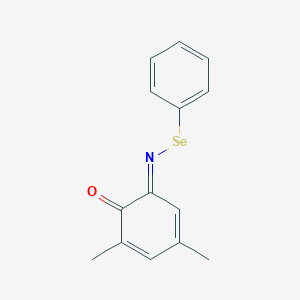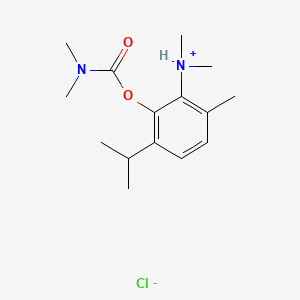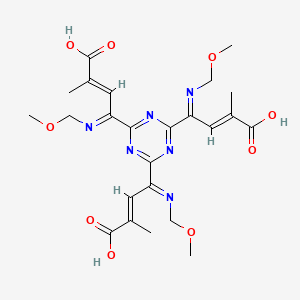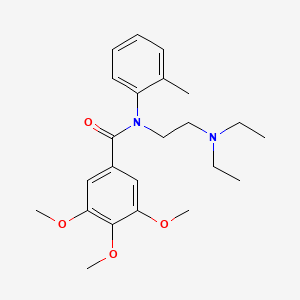
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with 2-methylphenylamine to form an intermediate product. This intermediate is then reacted with diethylaminoethyl chloride under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Applications De Recherche Scientifique
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler analog with fewer functional groups.
N-(2-(diethylamino)ethyl)benzamide: Lacks the trimethoxy and methylphenyl groups.
3,4,5-Trimethoxybenzamide: Does not contain the diethylaminoethyl and methylphenyl groups.
Uniqueness
Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Numéro CAS |
76644-53-6 |
|---|---|
Formule moléculaire |
C23H32N2O4 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C23H32N2O4/c1-7-24(8-2)13-14-25(19-12-10-9-11-17(19)3)23(26)18-15-20(27-4)22(29-6)21(16-18)28-5/h9-12,15-16H,7-8,13-14H2,1-6H3 |
Clé InChI |
IBQAYSZDRZOQBL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


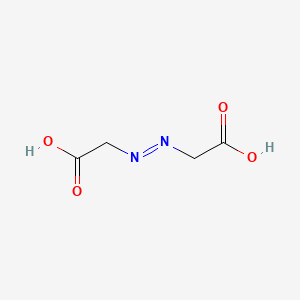
![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
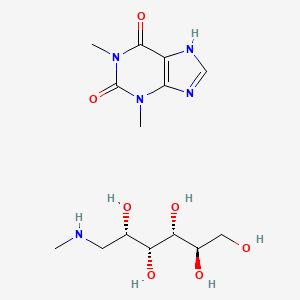
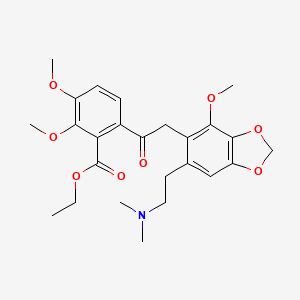
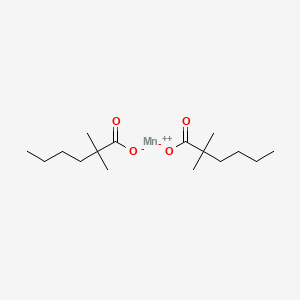

![4'-Formyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13777903.png)
![2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)
